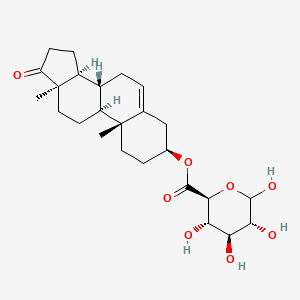
18-Methoxycoronaridine hydrochloride, (+/-)-
Descripción general
Descripción
El clorhidrato de zolunicant, también conocido como 18-metoxicoronaridina, es un derivado de la ibogaína. Fue inventado en 1996 por un equipo de investigación dirigido por el farmacólogo Stanley D. Glick de Albany Medical College y los químicos Upul K. Bandarage y Martin E. Kuehne de la Universidad de Vermont . Este compuesto ha mostrado ser prometedor para reducir la autoadministración de varias sustancias adictivas, incluidas la morfina, la cocaína, la metanfetamina, la nicotina y la sacarosa .
Métodos De Preparación
La síntesis del clorhidrato de zolunicant implica varios pasos, comenzando con la ibogaínaLas condiciones de reacción generalmente involucran el uso de metanol y ácido clorhídrico para formar la sal de clorhidrato . Los métodos de producción industrial no están ampliamente documentados, pero el compuesto se sintetiza en condiciones de laboratorio controladas para garantizar la pureza y la eficacia .
Análisis De Reacciones Químicas
El clorhidrato de zolunicant experimenta varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar diferentes metabolitos.
Reducción: Las reacciones de reducción pueden modificar su estructura, alterando potencialmente sus propiedades farmacológicas.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula, afectando su actividad. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
El clorhidrato de zolunicant tiene varias aplicaciones de investigación científica:
Química: Se utiliza como herramienta de investigación para estudiar los efectos de los antagonistas del receptor nicotínico.
Biología: El compuesto se estudia por sus efectos en el sistema de recompensa del cerebro, particularmente en relación con la adicción.
Mecanismo De Acción
El clorhidrato de zolunicant actúa como antagonista en los receptores colinérgicos nicotínicos α3β4. A diferencia de la ibogaína, no tiene afinidad por el subtipo α4β2, los canales NMDA o el transportador de serotonina . Tiene afinidad reducida para los canales de sodio y el receptor σ, pero conserva una afinidad modesta para los receptores μ-opioides donde actúa como agonista y los receptores κ-opioides . Los sitios de acción en el cerebro incluyen la habenula medial, el núcleo interpeduncular, el tegmento dorsolateral y la amígdala basolateral .
Comparación Con Compuestos Similares
El clorhidrato de zolunicant es único en comparación con otros compuestos similares como la ibogaína y la noribogaína. Si bien la ibogaína y la noribogaína también se dirigen a los receptores nicotínicos, el clorhidrato de zolunicant tiene una acción más selectiva sobre el subtipo α3β4 y no afecta el subtipo α4β2 . Esta selectividad reduce el riesgo de efectos secundarios asociados con los antagonistas no selectivos de los receptores nicotínicos. Los compuestos similares incluyen:
Ibogaína: Una sustancia psicoactiva de origen natural que se encuentra en las plantas.
Noribogaína: Un metabolito de la ibogaína con propiedades farmacológicas similares pero distintas.
Propiedades
IUPAC Name |
methyl (1S,15R,17R,18S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3.ClH/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19;/h3-6,14-15,20,23H,7-13H2,1-2H3;1H/t14-,15+,20+,22-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBFKKVQGICEBT-BWXWGAIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266686-77-5, 1388145-90-1 | |
| Record name | 18-Methoxycoronaridine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266686775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zolunicant hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1388145901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zolunicant hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN5K0F4GJF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Zolunicant hydrochloride, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85Z0P8329N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


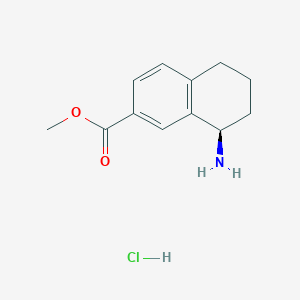
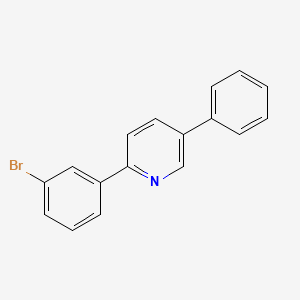
![alpha-D-Man-[1->4]-alpha-D-Man-1->OMe](/img/structure/B1494383.png)
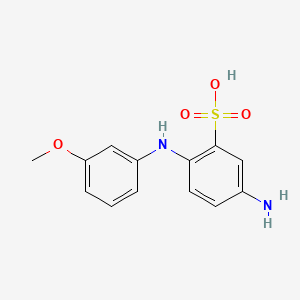

![5-fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B1494394.png)
![Benzenesulfonic acid, 4-methyl-, 2-[[4-(methylsulfonyl)phenyl]methylene]hydrazide](/img/structure/B1494403.png)



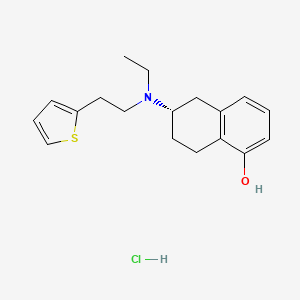
![5,6'-Dibromo-5'-methyl-[2,3']bipyridine](/img/structure/B1494415.png)

